molecular formula C12H11NO5 B3025532 6,7-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid CAS No. 5278-37-5

6,7-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

Cat. No.: B3025532
CAS No.: 5278-37-5
M. Wt: 249.22 g/mol
InChI Key: GOUXIRZIIJBHEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (CAS 5278-37-5) is a high-value chemical scaffold in medicinal chemistry research. This compound serves as a versatile precursor for the synthesis of diverse quinoline derivatives with potential biological activities. Scientific studies have demonstrated its specific utility as a key intermediate in creating 4-hydroxy-2-quinolone-based analogs, which are investigated for their significant analgesic properties . Researchers utilize this core structure to develop novel amide derivatives, such as alkylamides and arylalkylamides. These derivatives can undergo further chemical transformations, including halocyclization with bromine, to yield complex heterocyclic systems like oxazoloquinolines, which are of high interest for structure-activity relationship (SAR) studies . The dimethoxyquinoline-3-carboxylic acid framework is strategically important for designing new pharmacologically active compounds aimed at hit-to-lead optimization. This product is intended for chemical synthesis and biological research applications only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

6,7-dimethoxy-2-oxo-1H-quinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO5/c1-17-9-4-6-3-7(12(15)16)11(14)13-8(6)5-10(9)18-2/h3-5H,1-2H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOUXIRZIIJBHEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=C(C(=O)N2)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50627342
Record name 6,7-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5278-37-5
Record name 6,7-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid typically involves the acylation of commercially available 4,5-dimethoxymethylanthranilate using methyl malonyl chloride in the presence of triethylamine. Alternatively, monoethyl malonate can be used in the presence of N,N’-dicyclohexylcarbodiimide, followed by heterocyclization of the intermediate anilides under base-catalyzed ester condensation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves the use of scalable synthetic routes that ensure high yield and purity of the final product. The use of efficient catalysts and optimized reaction conditions is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Halocyclization with Bromine

The compound undergoes bromine-mediated halocyclization to form oxazoloquinoline derivatives. The reaction pathway depends on the stoichiometry of bromine:

Reaction ConditionsProduct(s) FormedYieldSource
1 equivalent Br₂ in CHCl₃2-Bromomethyl-7,8-dimethoxy-5-oxo-1,2-dihydro-5H-oxazolo[3,2-a]quinoline-4-carboxylic acid amides65–75%
Excess Br₂ (2–3 equivalents)Brominated aromatic ring derivatives (e.g., 3,5-dibromo-substituted analogs)70–85%

Mechanistic Insights :

  • With 1 equivalent of Br₂, electrophilic bromination at the allyl group triggers cyclization, forming a five-membered oxazole ring fused to the quinoline core .

  • Excess bromine leads to further electrophilic aromatic substitution at the methoxy-substituted benzene ring .

Amidation Reactions

The carboxylic acid group reacts readily with primary and secondary amines to form amides, which are often bioactive.

Example Reactions :

Amine UsedProductYieldBiological ActivitySource
3-Methoxypropylamine1-Allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide90%Analgesic activity (ED₅₀ = 12 mg/kg)
(S)-(–)-1-Ethylpyrrolidin-2-ylmethylamineEnantiopure amides (e.g., 3S and 3R )88%Enhanced metabolic stability

Synthetic Procedure :

  • The acid is treated with an amine in methanol under reflux (3–4 h), followed by neutralization and crystallization .

Esterification and Hydrolysis

The carboxylic acid can be esterified or derived from ester precursors:

  • Synthesis of Ethyl Ester :
    Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate is synthesized via fusion of 2-aminobenzaldehyde and diethyl malonate in the presence of piperidine (yield: 76%) .

  • Hydrolysis to Carboxylic Acid :
    The ethyl ester is hydrolyzed using thiourea and K₂CO₃ in ethanol (yield: 63%) .

Key Data :

  • IR (KBr): 1716 cm⁻¹ (C=O stretch of carboxylic acid) .

  • ¹H NMR (DMSO-d₆): δ 11.61 ppm (broad singlet, –OH carboxylic acid) .

Condensation with Ethyl 3-Substituted 2-Cyanoacrylates

The acid reacts with ethyl 3-aryl-2-cyanoacrylates (6a–d ) in dimethylformamide (DMF) and triethylamine to form 1-[2-cyano-2-(ethoxycarbonyl)-1-arylvinyl] derivatives (7a–d ):

Substituent (Ar)Product YieldNotable Spectral Data (IR, ¹H NMR)Source
4-Dimethylaminophenyl71%IR: 1720–1691 cm⁻¹ (C=O), ¹H NMR: δ 8.63 (H-4 quinoline)
4-Chlorophenyl68%IR: 2232 cm⁻¹ (CN), ¹H NMR: δ 8.32 (H-olefinic)

Application : These intermediates are precursors for pyrazolidinone derivatives via hydrazine cyclization .

Biological Activity Correlations

Derivatives of 6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid demonstrate:

  • Analgesic Activity : Amides show ED₅₀ values comparable to reference drugs (e.g., metamizole) .

  • Anticancer Potential : Tetrahydroisoquinoline analogs inhibit IL-6/JAK2/STAT3 signaling in colorectal cancer models .

Structural Characterization

Key analytical data for the parent compound:

  • Molecular Formula : C₁₂H₁₁NO₅

  • ¹H NMR (DMSO-d₆) : δ 6.76–7.72 (Ar–H), 11.16 ppm (–NH), 11.61 ppm (–COOH) .

  • ¹³C NMR : δ 168.2 (C=O carboxylic acid), 161.5 (C=O lactam) .

Scientific Research Applications

Synthesis and Chemical Properties

DMQCA can be synthesized through several methods, including bromination and amidation processes. Research indicates that the synthesis of derivatives such as 1-allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid alkylamides has shown promising biological activities, particularly analgesic properties .

Table 1: Synthesis Methods for DMQCA Derivatives

MethodDescriptionReference
BrominationInvolves the addition of bromine to form halogenated derivatives.
AmidationReaction with amines to form alkylamides.

Analgesic Activity

Research has demonstrated that certain derivatives of DMQCA exhibit significant analgesic effects. For instance, the synthesis of 1-allyl derivatives showed high potency in pharmacological screenings . These compounds may serve as potential alternatives to traditional analgesics, addressing issues related to opioid dependence.

Opioid Receptor Antagonism

The enantiomers of DMQCA derivatives have been investigated for their ability to block opioid receptors. Studies indicate that both S- and R-enantiomers possess similar binding capabilities to opioid receptors as their racemic mixtures, suggesting that the asymmetrical carbon does not influence receptor interaction significantly . This finding is critical for developing new treatments for opioid addiction.

Table 2: Biological Activity of DMQCA Derivatives

Compound TypeActivity DescriptionReference
1-Allyl DerivativesHigh analgesic activity
S/R EnantiomersEffective opioid receptor antagonists

Analgesic Efficacy Study

In a study focused on the analgesic properties of DMQCA derivatives, researchers synthesized various alkylamide forms and assessed their pain-relieving effects in animal models. The results indicated that certain compounds exhibited comparable efficacy to established analgesics, making them candidates for further clinical evaluation .

Opioid Receptor Binding Study

A comprehensive investigation into the binding affinities of DMQCA enantiomers revealed that both enantiomers blocked opioid receptors effectively without significant differences from their racemic counterparts. This study underscores the importance of stereochemistry in drug design but also highlights the potential for racemic mixtures in therapeutic applications due to their cost-effectiveness .

Conclusion and Future Directions

The applications of 6,7-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid extend beyond mere chemical synthesis; they encompass significant pharmacological implications that could revolutionize pain management and opioid addiction treatments. Future research should focus on optimizing these compounds' efficacy and safety profiles while exploring novel derivatives that may enhance their therapeutic potential.

Mechanism of Action

The exact mechanism of action of 6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is not fully understood. its biological activities are thought to be mediated through interactions with specific molecular targets and pathways. For instance, its antihypoxic activity may involve the modulation of cellular oxygen utilization and protection against oxidative stress .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and structural properties of 6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid have been compared to several analogs, focusing on substituent variations and biological outcomes. Key findings are summarized below:

Table 1: Structural and Pharmacological Comparison of Selected Analogs

Compound Name / Substituents Biological Activity Key Findings References
N-(3-Pyridylmethyl)-amide 75.3% inhibition in writhing test (20 mg/kg, mice) Lead compound with potent analgesic activity; oral efficacy confirmed.
Halogen-substituted anilides Moderate analgesic activity Bromination at position 5 improved stability but not potency.
1-Allyl-arylalkylamides Variable activity (e.g., 40–60% inhibition) Arylalkyl groups (e.g., benzyl, furfuryl) showed moderate efficacy.
Enantiomers of (1-ethylpyrrolidin-2-ylmethyl)-amide Racemate-level opioid receptor antagonism Chirality did not enhance activity, indicating non-stereoselective binding.
7-Methoxy-8-alkoxy analogs Low CB1/CB2 receptor affinity (Ki > 1 µM) Structural analogs with shifted substituents showed reduced potency.
Nitro derivatives (6-nitro-4-hydroxy-2-quinolones) Antimicrobial activity Divergent biological target; not directly comparable for analgesia.

Key Insights:

Substituent Effects: The 3-pyridylmethyl group in the lead compound enhances analgesic efficacy, likely due to improved receptor interaction or bioavailability . Arylalkylamides (e.g., benzyl, furfuryl) exhibit moderate activity, suggesting substituent bulk and polarity influence receptor binding .

Divergent Targets: Analogs with 7-methoxy-8-alkoxy substituents were tested for cannabinoid receptor affinity but showed low potency, highlighting the specificity of the parent compound’s opioid activity .

Synthetic Challenges :

  • Hydrolysis during amidation can produce impurities, but optimized conditions (e.g., 80°C reaction temperature) yield high-purity derivatives .

Biological Activity

6,7-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (CAS No. 5278-37-5) is a heterocyclic compound belonging to the quinoline family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an analgesic and its interactions with opioid receptors. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, pharmacological properties, and relevant case studies.

The molecular formula of this compound is C12H11NO5C_{12}H_{11}NO_{5} with a molecular weight of 249.22 g/mol. The compound features a quinoline structure that contributes to its biological activity.

Synthesis

Recent studies have focused on the synthesis of various derivatives of this compound. A notable method involves the synthesis of 1-allyl derivatives which exhibit significant biological activity. The synthesis process typically includes steps such as amidation and halocyclization, leading to compounds with enhanced pharmacological properties .

Analgesic Properties

Research indicates that derivatives of this compound demonstrate high analgesic activity . For instance, a study highlighted the effectiveness of certain alkylamide derivatives in pain relief models, suggesting their potential use in treating pain disorders .

Interaction with Opioid Receptors

Studies have shown that the synthesized hydrochlorides of 1-allyl derivatives can block opioid receptors effectively. Notably, both S- and R-enantiomers of these compounds were found to retain their ability to block these receptors at levels similar to their racemic mixtures. This indicates that the asymmetrical carbon atom does not interact directly with the active site of the receptor, which is crucial for developing new opioid receptor antagonists .

Study on Enantiomers

A detailed investigation into the enantiomers of 1-allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid revealed that their pharmacological activities were comparable to those of the racemate. This finding is significant as it challenges the assumption that enantiomers will always exhibit different biological activities due to stereochemistry .

Pharmacological Screening

Pharmacological screening has identified several compounds derived from this compound with promising analgesic properties. These screenings often utilize animal models to assess pain relief efficacy and receptor binding affinity .

Data Summary

Compound NameCAS NumberMolecular FormulaBiological Activity
This compound5278-37-5C12H11NO5Analgesic activity; Opioid receptor antagonist

Q & A

Q. What are the standard synthetic routes for 6,7-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid and its derivatives?

The compound is synthesized via:

  • N-substituted aniline condensation : Reacting N-substituted anilines with triethyl methanetricarboxylate under optimized conditions, scalable for large production (e.g., ethyl ester intermediates) .
  • Hydrolysis of ethyl esters : Refluxing ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylates with sodium hydroxide in 60% ethanol, followed by acidification to yield the carboxylic acid derivatives .
  • Amidation : Reacting 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with benzylamines or heteroarylmethylamines to form bioactive amides .

Q. How is the structural integrity of synthesized derivatives confirmed?

  • 1H NMR spectroscopy : Used to verify substituent patterns and aromatic proton environments (e.g., benzylamide derivatives in Table 2 of ) .
  • X-ray crystallography : Resolves polymorphic forms (e.g., α- and β-forms of N-(3-pyridylmethyl) derivatives) and confirms protonation states in salts (e.g., methanesulfonate structures) .

Q. What experimental models are used to evaluate analgesic activity?

  • Acetic acid writhing test : Administered orally at 20 mg/kg in mice, with activity quantified by the reduction in writhing episodes compared to controls (e.g., Tween-80-stabilized suspensions) .
  • Statistical validation : Data analyzed using Student’s t-test to compare efficacy against reference drugs (e.g., Piroxicam, Diclofenac) .

Advanced Research Questions

Q. How do bioisosteric replacements influence pharmacological activity?

  • Enhanced activity : Replacing the benzyl group with 3-pyridylmethyl increases analgesic efficacy due to improved electronic and steric compatibility with target receptors .
  • Reduced activity : 2-/4-Pyridylmethyl, furan, or thiophene substitutions decrease potency, highlighting the importance of heterocycle positioning and polarity .
  • Methodology : Bioisosteric libraries are synthesized via nucleophilic substitution of 4-chloro intermediates or direct amidation, followed by in vivo screening .

Q. How can contradictions in substituent effects on activity be resolved?

  • Case study : Methylation of the methylene bridge in amides 3l-n abolishes analgesic activity, suggesting flexibility in the linker is critical for receptor interaction .
  • Structural-activity relationship (SAR) analysis : Cross-referencing NMR data () with pharmacological results ( ) identifies steric hindrance or electronic effects as key factors .

Q. What is the impact of polymorphism on pharmacological efficacy?

  • α- vs. β-polymorphs : The β-form of N-(3-pyridylmethyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide shows superior analgesic activity, likely due to improved solubility or crystal packing .
  • Experimental design : Polymorphs are isolated via recrystallization (e.g., ethanol/water mixtures) and tested under identical in vivo conditions to isolate crystal form effects .

Q. What strategies optimize diuretic activity in derivatives?

  • QSAR modeling : Correlates electronic parameters (e.g., Hammett constants) of substituents with diuretic efficacy .
  • Molecular docking : Identifies critical interactions with renal Na+/K+ ATPase or carbonic anhydrase targets, guiding further functionalization (e.g., introducing sulfonamide groups) .

Methodological Notes

  • Data contradiction management : Conflicting results (e.g., variable activity of pyridyl isomers) are addressed by systematic SAR studies and computational modeling .
  • Synthesis optimization : Scale-up requires solvent selection (e.g., DMSO for nucleophilic substitutions) and catalyst screening (e.g., K2CO3 for SNAr reactions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
Reactant of Route 2
6,7-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.